2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-
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Overview
Description
2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]- is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazolidinone class, which is known for its significant biological activities, particularly in the field of antibacterial agents
Preparation Methods
The synthesis of 2-oxazolidinone, 3-[4-(hydroxymethyl)phenyl]- can be achieved through several synthetic routes:
Intramolecular Cyclization: This method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium.
Phase-Transfer Catalysis: The [3 + 2] coupling reaction of isocyanates and epoxides using bifunctional phase-transfer catalysts can yield 2-oxazolidinones in high yields.
Modified Curtius Rearrangement: Treatment of 4-benzyl- or 4-isopropyl-substituted N-(3-hydroxy-1-oxoprop-1-yl)thiazolidinethiones with trimethylsilyl azide results in the formation of 4,5-disubstituted oxazolidin-2-ones.
Chemical Reactions Analysis
2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazolidinone ring can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]- has a wide range of applications in scientific research:
Industry: The compound is utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The antibacterial activity of 2-oxazolidinone, 3-[4-(hydroxymethyl)phenyl]- is primarily due to its ability to inhibit protein synthesis in bacteria. It binds to the ribosomal 50S subunit, preventing the formation of a functional 70S initiation complex, which is essential for bacterial protein synthesis . This mechanism is unique and reduces the likelihood of cross-resistance with other antibiotic classes.
Comparison with Similar Compounds
2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]- can be compared with other oxazolidinone derivatives such as linezolid and tedizolid:
Tedizolid: Tedizolid is a more potent derivative with improved pharmacokinetic properties and a better safety profile.
Other similar compounds include sutezolid, radezolid, and posizolid, which are also under investigation for their antibacterial properties .
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-[4-(hydroxymethyl)phenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11NO3/c12-7-8-1-3-9(4-2-8)11-5-6-14-10(11)13/h1-4,12H,5-7H2 |
InChI Key |
RPDCRGJYIVNXIS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1C2=CC=C(C=C2)CO |
Origin of Product |
United States |
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